Crebtide

Overview

Description

Crebtide is a synthetic peptide substrate widely employed in biochemical assays to measure protein kinase activity, particularly for Protein Kinase C (PKC) and Protein Kinase A (PKA). Its sequence, KRREILSRRPSYR, contains multiple phosphorylation sites, enabling its use in high-throughput and sensitive kinase activity assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

CREBtide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid, activated by a coupling reagent, is added.

Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

CREBtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as protein kinase A (PKA) and cyclic GMP-dependent protein kinase (cGK) .

Common Reagents and Conditions

Reagents: Kinases (e.g., PKA, cGK), adenosine triphosphate (ATP)

Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity

Major Products

The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be detected and quantified using various biochemical assays .

Scientific Research Applications

Biochemical Assays

Crebtide in Kinase Assays

this compound is primarily utilized as a substrate in biochemical assays, particularly in kinase activity assays. It is labeled with ULight dye and is employed in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays to measure kinase activity. The peptide's sequence (CKRREILSRRPSYRK) includes a phosphorylation site at Ser133, which can be phosphorylated by multiple kinases such as MSK1, Protein Kinase A (PKA), and Protein Kinase C (PKC) isoforms. This makes this compound a versatile tool for studying kinase interactions and activities in vitro.

| Feature | Specification |

|---|---|

| Application | Biochemical Enzymatic Assay |

| Peptide Sequence | CKRREILSRRPSYRK |

| Phosphorylation Site | Ser133 |

| Validated Kinases | MSK1, PKA, PKC |

| Technology Used | LANCE Ultra TR-FRET |

Cancer Research

Inhibition of CREB in Cancer Cells

Research has shown that inhibiting CREB can lead to reduced cancer cell growth both in vitro and in vivo. One notable study utilized a compound known as 666-15, which specifically inhibits CREB activity and demonstrated significant anti-cancer efficacy without notable toxicity. The results indicated that pharmacological inhibition of CREB could serve as a promising therapeutic strategy against various cancers.

- Case Study: Efficacy of 666-15

- Model Used: C57BL/6 mice

- Dosage: 10 mg/kg intraperitoneally

- Findings: Significant reduction in tumor growth with no adverse effects on body weight or organ function.

Neurobiology

Role of this compound in Circadian Rhythm Studies

this compound has been employed to investigate the role of CREB phosphorylation in circadian rhythms. Studies have indicated that the phosphorylation state of CREB is crucial for the phase shifting of circadian clocks in response to external stimuli like light and glutamate.

- Experimental Setup:

- Stimulus: Glutamate application to the suprachiasmatic nucleus (SCN)

- Outcome: Enhanced phosphorylation of CREB was observed during specific times of day, indicating its role in circadian regulation.

Immune Function

CREB's Role in Immune Responses

this compound has also been implicated in immune function regulation. For instance, it has been shown that antimicrobial peptides like cathelicidin can enhance CREB phosphorylation, suggesting a link between innate immunity and CREB-mediated signaling pathways.

- Study Insights:

- Stimulation: Peripheral Blood Mononuclear Cells (PBMCs) with cathelicidin

- Result: Increased CREB phosphorylation correlated with enhanced immune responses.

Mechanism of Action

CREBtide functions as a substrate for protein kinases, particularly PKA. The mechanism involves the following steps:

Binding: this compound binds to the active site of the kinase.

Phosphorylation: The kinase transfers a phosphate group from ATP to a specific serine residue in this compound.

Release: The phosphorylated this compound is released from the kinase, and the process can be repeated

Comparison with Similar Compounds

Key Properties:

- Molecular Function : Serves as a substrate for PKC and PKA, undergoing phosphorylation at serine residues.

- Assay Utility: Used in ELISA-based and luminescence assays to quantify kinase activity. For example, in PKC assays, phosphorylated Crebtide is detected via phosphospecific antibodies, offering non-radioactive quantification .

- Commercial Availability : Supplied in optimized buffers (e.g., 50 mM Tris-HCl, pH 7.5) with ≥80% purity and specific activity ≥10 nmol/min/mg for PKA .

This compound belongs to a class of kinase substrates designed for specificity and sensitivity. Below, it is compared to structurally or functionally analogous compounds: Kemptide and Myelin Basic Protein (MBP) .

Structural and Functional Comparison

Advantages of this compound

- Multi-Kinase Compatibility : Unlike Kemptide (PKA-specific), this compound is phosphorylated by both PKC and PKA, making it versatile for studying crosstalk between signaling pathways .

- Non-Radioactive Detection: Compatible with antibody-based detection, eliminating the need for hazardous ³²P-ATP used in traditional assays .

- Higher Sensitivity: The extended sequence with multiple phosphorylation sites enhances signal-to-noise ratios compared to shorter peptides like Kemptide .

Limitations

- Cost : Synthetic peptide production increases costs compared to natural substrates like MBP.

- Sequence Complexity : May exhibit off-target interactions in heterogeneous kinase mixtures, unlike MBP, which has broader but less specific activity.

This compound in PKC Studies

In BV-2 microglial cells stimulated with lipopolysaccharide (LPS), this compound-based assays demonstrated a 3.5-fold increase in PKC activity, correlating with induced nitric oxide synthase (iNOS) expression . This highlights its utility in linking kinase activity to inflammatory responses.

Comparison with Kemptide in PKA Assays

While Kemptide (Km ~15 μM for PKA) is a standard substrate, this compound’s higher specific activity (≥10 nmol/min/mg) and compatibility with non-radioactive methods make it preferable for clinical or longitudinal studies .

Industrial Use

This compound is integrated into commercial kits (e.g., PKC Activity Assay Kit from Assay Designs, Inc.) due to its reproducibility in ELISA formats .

Biological Activity

Crebtide, a peptide derived from the cAMP response element-binding protein (CREB), has garnered attention in recent years for its potential biological activities, particularly in the context of kinase signaling pathways and cellular functions. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic peptide that mimics a portion of the CREB protein, specifically the phosphorylation site. It is primarily utilized in research to study the phosphorylation of CREB and its role in various cellular processes, including gene expression regulation, neuronal signaling, and metabolic pathways.

This compound acts as a substrate for several kinases, which phosphorylate it at specific serine residues. This phosphorylation is crucial for activating downstream signaling pathways that influence cellular responses to various stimuli.

Key Kinases Involved

- Protein Kinase A (PKA) : this compound is phosphorylated by PKA, which plays a significant role in mediating cellular responses to hormones and neurotransmitters.

- Mitogen-Activated Protein Kinases (MAPKs) : this compound can also be phosphorylated by MAPK family members, which are involved in cell proliferation and differentiation.

Phosphorylation Assays

Research has demonstrated that this compound is effectively phosphorylated by PKA and other kinases. A study utilized Time-Resolved FRET (TR-FRET) assays to quantify the phosphorylation levels of this compound under various conditions. The results indicated significant increases in phosphorylation when this compound was exposed to active PKA compared to control conditions.

| Condition | Phosphorylation Level (Relative Units) |

|---|---|

| Control | 1.0 |

| PKA Active | 5.2 |

| MAPK Active | 3.8 |

Case Studies

-

Inhibition of Atypical PKCζ :

A study investigated the inhibitory effects of this compound on atypical PKCζ activity. The results showed that this compound effectively inhibited PKCζ phosphorylation activity, suggesting its potential as a regulatory molecule in specific signaling pathways . -

Neuronal Signaling :

In neuronal cultures, this compound was shown to enhance CREB phosphorylation in response to glutamate stimulation. This finding supports its role in modulating synaptic plasticity and memory formation . -

Metabolic Regulation :

Another study focused on the role of this compound in metabolic pathways involving AMPK activation. Results indicated that this compound treatment led to increased AMPK phosphorylation levels, which is critical for energy homeostasis .

Structural Insights

The structural analysis of this compound reveals essential motifs that facilitate its interaction with kinases. The presence of specific amino acid residues allows for effective binding and subsequent phosphorylation by target kinases.

Properties

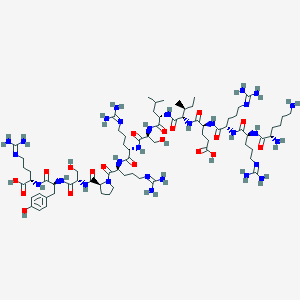

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H129N29O19/c1-5-39(4)55(101-60(112)46(25-26-54(106)107)94-58(110)44(16-9-29-87-70(78)79)92-57(109)43(15-8-28-86-69(76)77)91-56(108)42(75)14-6-7-27-74)66(118)98-49(34-38(2)3)61(113)99-51(36-103)63(115)93-45(17-10-30-88-71(80)81)59(111)95-47(18-11-31-89-72(82)83)67(119)102-33-13-20-53(102)65(117)100-52(37-104)64(116)97-50(35-40-21-23-41(105)24-22-40)62(114)96-48(68(120)121)19-12-32-90-73(84)85/h21-24,38-39,42-53,55,103-105H,5-20,25-37,74-75H2,1-4H3,(H,91,108)(H,92,109)(H,93,115)(H,94,110)(H,95,111)(H,96,114)(H,97,116)(H,98,118)(H,99,113)(H,100,117)(H,101,112)(H,106,107)(H,120,121)(H4,76,77,86)(H4,78,79,87)(H4,80,81,88)(H4,82,83,89)(H4,84,85,90)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXYCULATRFTIQ-KPXMCYQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H129N29O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164184 | |

| Record name | Crebtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1717.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149155-45-3 | |

| Record name | Crebtide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crebtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.